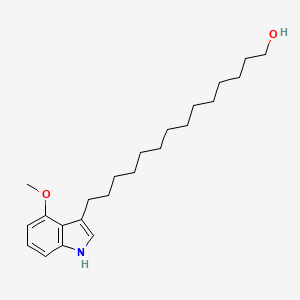
1H-Indole-3-tetradecanol, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-tetradecanol, 4-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves various methods, including the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions . Another common method is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the efficient synthesis of indole derivatives .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-tetradecanol, 4-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of indoline derivatives.
Substitution: Electrophilic substitution reactions at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and other heterocyclic compounds .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex molecules and natural products.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-tetradecanol, 4-methoxy- involves its interaction with various molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity and leading to diverse biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
1-Methylindole-3-carboxaldehyde: Used in the synthesis of antiviral agents.
Uniqueness
1H-Indole-3-tetradecanol, 4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl chain and methoxy group contribute to its lipophilicity and potential interactions with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
651331-28-1 |
|---|---|
Molecular Formula |
C23H37NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
14-(4-methoxy-1H-indol-3-yl)tetradecan-1-ol |
InChI |
InChI=1S/C23H37NO2/c1-26-22-17-14-16-21-23(22)20(19-24-21)15-12-10-8-6-4-2-3-5-7-9-11-13-18-25/h14,16-17,19,24-25H,2-13,15,18H2,1H3 |
InChI Key |
PQGIYPPEBKCVAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















